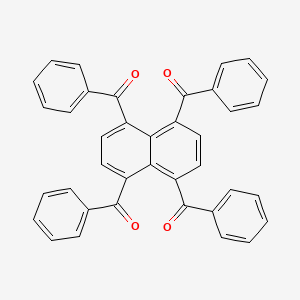
Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- is a thiourea derivative known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- typically involves the reaction of benzoyl chloride with 3-chloroaniline to form 1-benzoyl-3-(3-chlorophenyl)urea. This intermediate is then treated with thiophosgene to yield the desired thiourea derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiocarbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the thiocarbonyl group under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
1-Benzoyl-3-(arylphyridyl)urea: Known for its insecticidal properties.
1-Benzoyl-3-(3-chlorophenyl)thiourea: A closely related compound with similar chemical properties.
Uniqueness: Urea, 1-benzoyl-3-(3-chlorophenyl)-2-thio- stands out due to its unique combination of a benzoyl group, a chlorophenyl group, and a thiourea moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
21258-04-8 |
|---|---|
Molecular Formula |
C14H11ClN2OS |
Molecular Weight |
290.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H11ClN2OS/c15-11-7-4-8-12(9-11)16-14(19)17-13(18)10-5-2-1-3-6-10/h1-9H,(H2,16,17,18,19) |
InChI Key |
JDYWSTPUOHTVLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


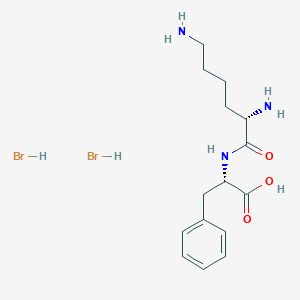
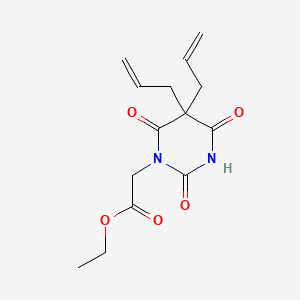

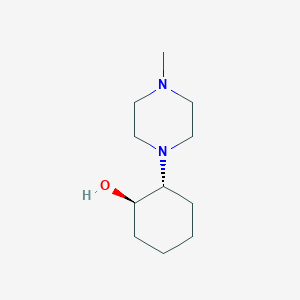
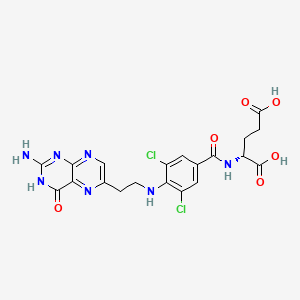

![4b,5,9b,10-Tetrahydroindeno[2,1-a]indene](/img/structure/B13813546.png)

![2-(1-{[1-(2-Methoxyethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13813549.png)



